molecular formula C10H15N3O2 B12108937 1,2,4-Oxadiazole-3-methanamine, 5-cyclopropyl-alpha-(tetrahydro-2-furanyl)- CAS No. 1344687-37-1

1,2,4-Oxadiazole-3-methanamine, 5-cyclopropyl-alpha-(tetrahydro-2-furanyl)-

Cat. No.: B12108937
CAS No.: 1344687-37-1
M. Wt: 209.24 g/mol
InChI Key: ZOQJUIAQKXXWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Oxadiazole-3-methanamine, 5-cyclopropyl-alpha-(tetrahydro-2-furanyl)- is a heterocyclic compound featuring a 1,2,4-oxadiazole ring This structure is notable for its inclusion of nitrogen and oxygen atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. For this specific compound, a common synthetic route might involve the reaction of an amidoxime with a cyclopropyl-substituted carboxylic acid under dehydrating conditions, often using reagents like carbonyl diimidazole (CDI) in a solvent such as toluene .

Industrial Production Methods: Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent production. The use of catalysts and automated systems can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Oxadiazole-3-methanamine, 5-cyclopropyl-alpha-(tetrahydro-2-furanyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

1,2,4-Oxadiazole-3-methanamine, 5-cyclopropyl-alpha-(tetrahydro-2-furanyl)- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The 1,2,4-oxadiazole ring can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1,2,4-Oxadiazole-3-methanamine, 5-cyclopropyl-alpha-(tetrahydro-2-furanyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and tetrahydrofuran groups can enhance its stability and bioactivity compared to other oxadiazole derivatives .

Properties

CAS No.

1344687-37-1

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-(oxolan-2-yl)methanamine

InChI

InChI=1S/C10H15N3O2/c11-8(7-2-1-5-14-7)9-12-10(15-13-9)6-3-4-6/h6-8H,1-5,11H2

InChI Key

ZOQJUIAQKXXWOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(C2=NOC(=N2)C3CC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.